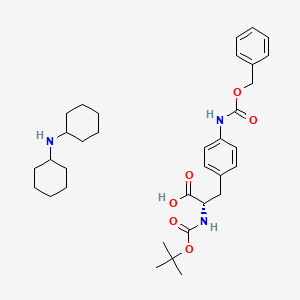
N-(2,4-Difluoro-phenyl)-2-hydroxy-benzamide
Descripción general
Descripción
“N-(2,4-Difluoro-phenyl)-2-hydroxy-benzamide” is a chemical compound that contains a benzamide group (a benzene ring attached to an amide group) and a difluorophenyl group (a benzene ring with two fluorine atoms attached). The presence of these functional groups could potentially give this compound interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of “N-(2,4-Difluoro-phenyl)-2-hydroxy-benzamide” would likely feature a planar benzamide group and a planar difluorophenyl group. The presence of the amide group could result in the formation of hydrogen bonds .Chemical Reactions Analysis
The chemical reactivity of “N-(2,4-Difluoro-phenyl)-2-hydroxy-benzamide” would likely be influenced by the presence of the amide group and the difluorophenyl group. The amide group could participate in condensation or hydrolysis reactions, while the difluorophenyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2,4-Difluoro-phenyl)-2-hydroxy-benzamide” would be influenced by its molecular structure. For example, the presence of the amide group could increase its solubility in water, while the presence of the difluorophenyl group could increase its lipophilicity .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Drug Development
N-(2,4-difluorophenyl)-2-hydroxybenzamide: has significant implications in medicinal chemistry, particularly in the development of new drugs. The incorporation of fluorine atoms into organic compounds often leads to enhanced biological activity, metabolic stability, and membrane permeability . This compound, with its difluorinated aromatic ring, could be a precursor in synthesizing potential pharmacologically active molecules.
Structural Biology: Crystallography
The compound’s ability to form crystalline structures makes it valuable for X-ray crystallography studies. Understanding its crystal structure can provide insights into intermolecular interactions and molecular conformations, which are crucial for designing molecules with desired physical and chemical properties .
Material Science: Molecular Stacking
The compound exhibits molecular stacking capabilities due to its planar structure and potential for hydrogen bonding. This property is essential in material science, where molecular stacking is used to create novel materials with specific electronic and optical properties .
Pharmaceutical Research: Fluorinated Compounds
Fluorinated compounds like N-(2,4-difluorophenyl)-2-hydroxybenzamide are of particular interest in pharmaceutical research. They are often explored for their potential as therapeutic agents due to their unique interactions with biological systems, which can lead to improved efficacy and selectivity of drugs .
Mecanismo De Acción
Target of Action
N-(2,4-Difluorophenyl)-2-hydroxybenzamide has been identified to target several key proteins in the cell. These include the mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival.
Mode of Action
This interaction can alter the normal functioning of these proteins, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The compound’s targets are involved in several biochemical pathways. For instance, mTOR is a key player in the PI3K/Akt pathway, which is crucial for cell survival and proliferation. EGFR is involved in the MAPK pathway, which plays a role in cell growth and differentiation. iNOS is involved in the production of nitric oxide, a key signaling molecule in various physiological processes .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and potential interactions with other substances .
Result of Action
The interaction of N-(2,4-Difluorophenyl)-2-hydroxybenzamide with its targets can lead to various molecular and cellular effects. For instance, inhibition of mTOR can lead to reduced cell proliferation, while modulation of EGFR activity can affect cell growth and differentiation .
Safety and Hazards
Direcciones Futuras
The future research directions for “N-(2,4-Difluoro-phenyl)-2-hydroxy-benzamide” could include further studies to elucidate its synthesis, chemical reactivity, mechanism of action, and biological activities. Additionally, studies could be conducted to explore its potential applications in various fields, such as medicine or materials science .
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO2/c14-8-5-6-11(10(15)7-8)16-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTXYAGVNHCSKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-hydroxybenzamide | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-(4-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde](/img/structure/B6351262.png)


